molecular formula C20H19NO6 B030418 Taspine CAS No. 602-07-3

Taspine

Cat. No.: B030418
CAS No.: 602-07-3
M. Wt: 369.4 g/mol
InChI Key: MTAWKURMWOXCEO-UHFFFAOYSA-N
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Description

Taspine is a natural alkaloid compound known for its potent biological activities. It is primarily found in the latex of the Croton lechleri tree, commonly known as “Dragon’s Blood.” this compound has been recognized for its wound-healing properties and its role as an acetylcholinesterase inhibitor. The compound has a molecular formula of C20H19NO6 and a molar mass of 369.37 g/mol .

Mechanism of Action

Target of Action

Taspine, a natural alkaloid, has been identified to interact with several targets. It has been found to inhibit the activity of the P2X4 receptor , a ligand-gated cation channel involved in neuropathic pain, inflammation, and arterial tone . This compound also interacts with the vascular endothelial growth factor receptor 2 (VEGFR2) , a receptor that plays a prominent role in differentiation of endothelial precursor cells and tumor angiogenesis . Additionally, it has been identified as a Toll-like receptor 2 (TLR2) antagonist , a receptor involved in the immune response to infectious microorganisms .

Mode of Action

This compound inhibits human and mouse P2X4-mediated Ca2+ influx in cells expressing receptors . It has a slow onset rate and its inhibition is irreversible over 30 minutes of washout . This compound also interacts with VEGFR2, sharing the same binding site with sunitinib, a small molecule tyrosine kinase inhibitor . It alters the VEGFR2 kinase and significantly decreases phosphorylation of VEGFR2 in a dose-dependent manner .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. Its inhibition of P2X4 receptor activity is mediated through phosphoinositide 3-kinase (PI3K) inhibition . In the case of VEGFR2, ligands binding to this receptor can activate downstream signaling pathways, such as Raf-MEK/Erk and PI3K/AKT , which results in proliferation, migration, and invasion of tumor cells .

Pharmacokinetics

Its derivative, this compound hydrochloride, has been studied for its effects on skin wound healing . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound.

Result of Action

This compound’s action results in molecular and cellular effects that include the inhibition of human P2X4 activity , the down-regulation of the phosphorylation of VEGFR2 , and the suppression of the pro-inflammatory signaling by P2X4 in human primary macrophage . It also has an effect on cell growth and metastasis of human breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of taspine was first reported by T. Ross Kelly and Roger L. Xie in 1998 . The synthesis involves multiple steps, starting from commercially available isovanillin. The key steps include:

    Formation of the benzopyran ring system: This involves the cyclization of an intermediate to form the core structure of this compound.

    Introduction of the dimethylaminoethyl side chain: This step involves the alkylation of the intermediate with a suitable reagent to introduce the dimethylaminoethyl group.

    Methoxylation: The introduction of methoxy groups at specific positions on the benzopyran ring system.

The overall yield of the synthesis is approximately 16.5% .

Industrial Production Methods

Industrial production of this compound is typically achieved through extraction from natural sources, particularly the latex of Croton lechleri. The extraction process involves:

Chemical Reactions Analysis

Types of Reactions

Taspine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the dimethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Taspine is unique compared to other similar compounds due to its diverse biological activities and its presence in the latex of Croton lechleri. Similar compounds include:

This compound stands out due to its potent wound-healing and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAWKURMWOXCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975624
Record name Taspine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-07-3, 74578-01-1
Record name Taspine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taspine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thaspine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taspine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Taspine contribute to wound healing?

A1: this compound demonstrates a dose-dependent wound healing effect, primarily by stimulating fibroblast chemotaxis, attracting these cells to the wound site and promoting early healing phases. [, , , ] Additionally, it accelerates wound healing by increasing the autocrine production of transforming growth factor-beta 1 (TGF-β1) and epidermal growth factor (EGF) by fibroblasts. [] Recent studies also indicate a role in regulating keratinocyte growth factor (KGF) signaling pathways, further contributing to its wound healing properties. []

Q2: What is the role of this compound in inhibiting tumor growth?

A2: this compound exhibits anti-tumor activity through multiple mechanisms. It inhibits tumor angiogenesis by decreasing microvessel density and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [] Furthermore, it induces apoptosis in vascular endothelial cells by downregulating the expression of Bcl-2 and upregulating Bax, shifting the balance towards cell death. [] In specific cancer types like liver cancer, this compound derivatives have shown promising results by inhibiting EGF and VEGF expression, leading to reduced tumor growth and invasion. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C20H25NO3 and a molecular weight of 327.41 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, semi-empirical calculations, including AM1 and CNDO/S, have been performed to elucidate the molecular structure and electronic spectrum of this compound. [] These calculations have provided insights into the molecule's conformational flexibility and spectral properties.

Q5: How do structural modifications of this compound affect its activity?

A5: Research suggests that specific structural modifications of this compound can significantly impact its activity and potency. For example, the introduction of coumarin fluorescent groups into this compound's basic structure created novel diphenyl derivatives that function as both fluorescence probes and inhibitors of breast cancer cell proliferation. [] Similarly, a biphenyl urea this compound derivative, TPD7, demonstrated enhanced inhibitory effects on leukemia Jurkat cell growth by regulating Ephrin-B2 signaling. []

Q6: Are there any strategies to improve the stability or bioavailability of this compound?

A6: One study focused on optimizing the preparation of this compound liposomes using a uniform design approach. [] This method aimed to encapsulate this compound within liposomes to enhance its stability and bioavailability.

Q7: What is known about the pharmacokinetics of this compound?

A7: A study employing RP-HPLC investigated the pharmacokinetics of this compound in rats. [] The results revealed that this compound is slowly absorbed and eliminated after oral administration.

Q8: What in vitro and in vivo models have been used to study this compound's efficacy?

A8: this compound's efficacy has been extensively studied in various in vitro and in vivo models. In vitro studies have used cell lines like L929 fibroblasts, A431 cells, and SMMC-7721 liver cancer cells to assess its effects on cell proliferation, apoptosis, and migration. [, , ] In vivo studies have employed rat models to investigate its wound healing properties and anti-tumor activity against S180 sarcoma. [, , ]

Q9: Which analytical techniques have been employed to study this compound?

A9: Various analytical techniques have been utilized to study this compound, including:

  • RP-HPLC: For determining this compound concentration in rat blood plasma and studying its pharmacokinetics. []
  • HPCE: For quantifying Hongmaoxinjian and this compound in Radix Caulophyllis. []
  • Non-aqueous capillary electrophoresis (NACE): For the simultaneous determination of Magnoflorine, this compound, and Caulophine in Caulophyllum robustum. []
  • ESI-MS: For studying the binding of this compound and its symmetrical analog to quadruplex and duplex DNA structures. []
  • A431 cell membrane chromatography (A431/CMC) combined with RPLC: For identifying target components from Radix Caulophylli that interact with the epidermal growth factor receptor (EGFR). []

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